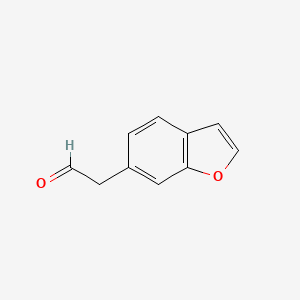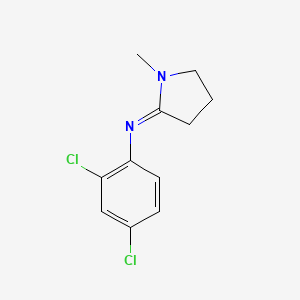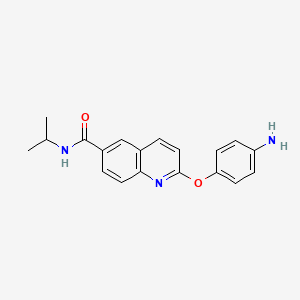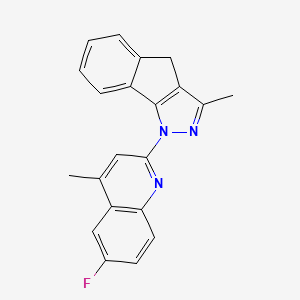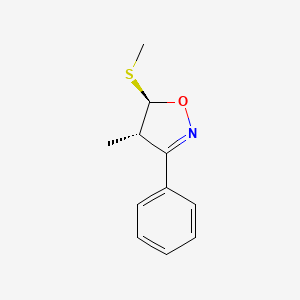
Trans-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methyl group, a methylthio group, and a phenyl group attached to the isoxazole ring
Vorbereitungsmethoden
The synthesis of trans-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between a suitable nitrile oxide and an alkene can lead to the formation of the isoxazole ring. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
Trans-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the methylthio group or other substituents on the isoxazole ring.
Addition: Electrophilic addition reactions can take place at the double bonds present in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Trans-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of trans-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Trans-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole can be compared with other similar compounds, such as:
Trans-4-methyl-5-hydroxyhexanoic acid lactone: This compound has a similar structural motif but differs in functional groups and reactivity.
Trans-4-methyl-5-(1-methylethenyl)cyclohexene: Another structurally related compound with different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H13NOS |
|---|---|
Molekulargewicht |
207.29 g/mol |
IUPAC-Name |
(4S,5R)-4-methyl-5-methylsulfanyl-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C11H13NOS/c1-8-10(12-13-11(8)14-2)9-6-4-3-5-7-9/h3-8,11H,1-2H3/t8-,11+/m0/s1 |
InChI-Schlüssel |
HEEZYQPRAPVHNW-GZMMTYOYSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](ON=C1C2=CC=CC=C2)SC |
Kanonische SMILES |
CC1C(ON=C1C2=CC=CC=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




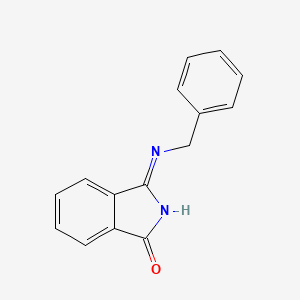
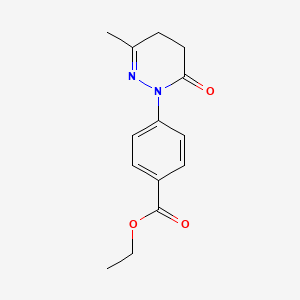
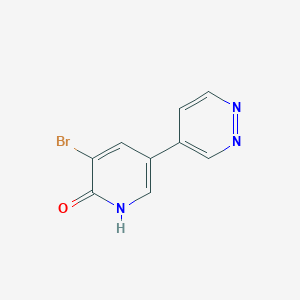

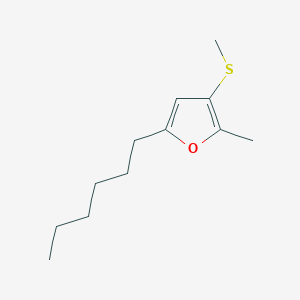
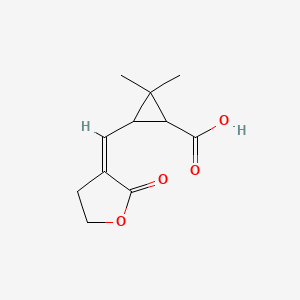
![N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12900534.png)

